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Compound of Interest

2-(Benzyloxy)-4-
Compound Name:
fluorobenzaldehyde

Cat. No.: B123165

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Benzyloxy)-4-
fluorobenzaldehyde, a key organic intermediate in contemporary drug discovery and
development. This document details its physicochemical properties, a detailed experimental
protocol for its synthesis, and its application in the development of targeted therapeutics,
particularly as a precursor for Aldehyde Dehydrogenase 1A3 (ALDH1A3) inhibitors.

Physicochemical Properties and Molecular Weight

2-(Benzyloxy)-4-fluorobenzaldehyde is a solid organic compound valued for its distinct
functional groups that allow for versatile chemical modifications. The benzyloxy group serves
as a stable protecting group for the phenolic hydroxyl, while the aldehyde functionality provides
a reactive site for a multitude of organic transformations. The fluorine atom strategically placed
on the aromatic ring can enhance the metabolic stability and binding affinity of derivative
molecules.

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.
The molecular formula for 2-(Benzyloxy)-4-fluorobenzaldehyde is C14aH11FO-.
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Atomic Weight  Total Weight (
Element Symbol Count

(g/mol) g/mol )
Carbon C 14 12.011 168.154
Hydrogen H 11 1.008 11.088
Fluorine F 1 18.998 18.998
Oxygen O 2 15.999 31.998
Total 230.238

Based on the atomic weights of its constituent elements, the calculated molecular weight of 2-
(Benzyloxy)-4-fluorobenzaldehyde is 230.238 g/mol . This value is consistent with
commercially available data, often cited as 230.23 g/mol or 230.24 g/mol .[1][2][3]

Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde

The synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde can be efficiently achieved via a
Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl
halide. In this case, the commercially available 2-fluoro-4-hydroxybenzaldehyde is
deprotonated to form a phenoxide ion, which then undergoes a nucleophilic substitution
reaction with benzyl bromide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

e 2-Fluoro-4-hydroxybenzaldehyde

Benzyl bromide

Potassium carbonate (K2COs), anhydrous

N,N-Dimethylformamide (DMF), anhydrous

Ethyl acetate
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e Deionized water

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSOa)

Equipment:

Round-bottom flask

e Magnetic stirrer and stir bar

e Reflux condenser

e Heating mantle or oil bath

e Separatory funnel

e Rotary evaporator

o Standard laboratory glassware
Procedure:

» To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-
fluoro-4-hydroxybenzaldehyde (1.0 equivalent) and anhydrous potassium carbonate (1.5
equivalents).

e Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the solids.

 Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the
phenoxide.

 To the stirring suspension, add benzyl bromide (1.1 equivalents) dropwise at room
temperature.

o Heat the reaction mixture to 60-70°C and maintain it at this temperature, with vigorous
stirring, for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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e Upon completion, allow the reaction mixture to cool to room temperature.

e Pour the mixture into deionized water and transfer it to a separatory funnel.

o Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

o Combine the organic layers and wash with deionized water, followed by a wash with brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator.

e The resulting crude product can be purified by recrystallization from a suitable solvent
system (e.g., ethanol/water) or by silica gel column chromatography to yield pure 2-
(Benzyloxy)-4-fluorobenzaldehyde.

Application in Drug Discovery: A Precursor for
ALDH1A3 Inhibitors

2-(Benzyloxy)-4-fluorobenzaldehyde is a valuable building block in the synthesis of targeted
therapeutics. Its structure is particularly suited for the development of inhibitors for Aldehyde
Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers and implicated
in tumor progression, chemoresistance, and the maintenance of cancer stem cells.

The aldehyde group can be readily transformed into various pharmacophores that can interact
with the active site of ALDH1A3. The benzyloxy- and fluoro-substituted phenyl ring can be
tailored to enhance binding affinity and selectivity for the target enzyme.

Synthesis of a Hypothetical ALDH1A3 Inhibitor

Reaction with a
primary amine
(Reductive Amination)

Further functionalization
(e.g., acylation,
sulfonylation)

Secondary Amine
Intermediate
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Synthetic workflow for a hypothetical ALDH1A3 inhibitor.

ALDH1A3 Signaling Pathway and Inhibition

ALDH1AS plays a crucial role in cellular metabolism, particularly in the oxidation of retinal to
retinoic acid (RA).[1] Retinoic acid is a signaling molecule that binds to nuclear receptors
(RAR/RXR), leading to the transcriptional regulation of genes involved in cell proliferation,
differentiation, and survival. In cancer cells, the overexpression of ALDH1A3 can lead to
aberrant RA signaling, promoting tumorigenesis.

Inhibitors synthesized from 2-(Benzyloxy)-4-fluorobenzaldehyde are designed to block the
active site of ALDH1A3, thereby preventing the production of retinoic acid and mitigating its
downstream effects.
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Mechanism of Inhibition
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ALDH1A3 signaling pathway and point of pharmacological inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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